![molecular formula C6H14ClNO B13492097 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride](/img/structure/B13492097.png)
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride is a chemical compound with a cyclopropane ring substituted with a methoxyethyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with methoxyethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the compound is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary amine is typically formed as the major product.
Substitution: The substituted amine derivatives are the major products.
Scientific Research Applications
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)cyclopropan-1-amine hydrochloride
- 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
- 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity or interaction profiles are required.
Biological Activity
1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride, commonly referred to as Moclobemide hydrochloride, is a compound of significant interest due to its biological activity, particularly as a selective and reversible inhibitor of monoamine oxidase (MAO). This article details its mechanisms of action, biological effects, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C6H14ClNO |
Molecular Weight | 151.6 g/mol |
CAS Number | 2703782-34-5 |
IUPAC Name | This compound |
Moclobemide acts primarily as a reversible inhibitor of the MAO enzyme, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Moclobemide increases the levels of these neurotransmitters in the brain, leading to enhanced mood and cognitive function. This mechanism is particularly beneficial in the treatment of depression and anxiety disorders.
Antidepressant Effects
Moclobemide has been shown to be effective in treating major depressive disorder (MDD). Clinical studies have demonstrated its efficacy comparable to that of traditional irreversible MAO inhibitors but with a more favorable side effect profile. In a study involving patients with MDD, Moclobemide showed significant improvements in depression scores within two weeks of treatment.
Neuroprotective Properties
Research indicates that Moclobemide may have neuroprotective effects. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Clinical Efficacy : A randomized controlled trial compared Moclobemide with fluoxetine in patients with MDD. Results indicated that both medications were effective; however, Moclobemide had a quicker onset of action and fewer side effects related to sexual dysfunction.
- Neuroprotection : In vitro studies demonstrated that Moclobemide could mitigate the effects of beta-amyloid toxicity in neuronal cultures, indicating its potential role in Alzheimer's disease management .
Research Findings
Recent studies have expanded on the biological activity of Moclobemide:
- Inhibitory Potency : The compound exhibits selective inhibition against MAO-A over MAO-B, making it suitable for treating mood disorders without significantly affecting dopaminergic pathways.
- Pharmacokinetics : Moclobemide is rapidly absorbed and metabolized, with a half-life allowing for twice-daily dosing. This pharmacokinetic profile supports patient compliance and therapeutic effectiveness.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-(1-methoxyethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8-2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
PYCPCUIXGXKLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)N)OC.Cl |
Origin of Product |
United States |
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